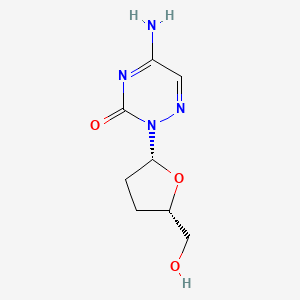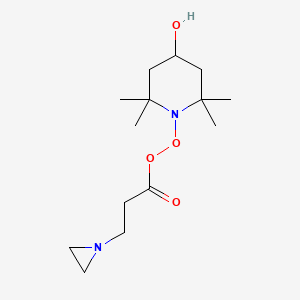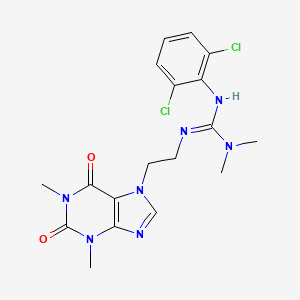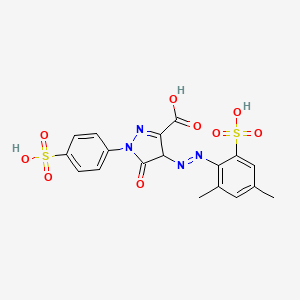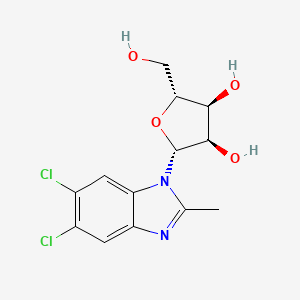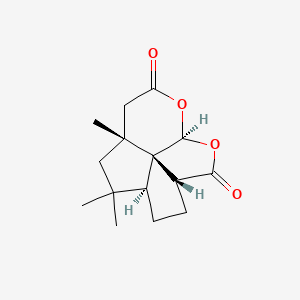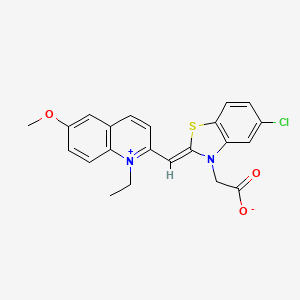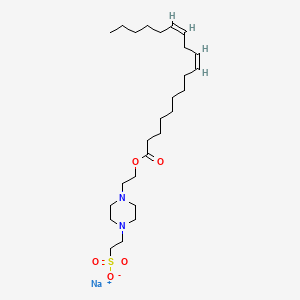
Sodium piperazinoethyl linoleate ethylsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium piperazinoethyl linoleate ethylsulfonate is a compound that combines several functional groups, including a piperazine ring, a linoleate ester, and an ethylsulfonate group. This compound is known for its applications in various fields, particularly in cosmetics and skincare, where it serves as a skin-protecting agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium piperazinoethyl linoleate ethylsulfonate involves multiple steps:
Formation of Linoleate Ester: Linoleic acid is esterified with ethanol to form ethyl linoleate.
Piperazine Derivative Formation: Piperazine is reacted with ethyl bromoacetate to form piperazinoethyl ester.
Sulfonation: The piperazinoethyl ester is then sulfonated using sodium ethylsulfonate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification, followed by sulfonation in a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction temperatures and times .
Chemical Reactions Analysis
Types of Reactions
Sodium piperazinoethyl linoleate ethylsulfonate undergoes various chemical reactions, including:
Oxidation: The linoleate ester can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester and sulfonate groups can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated esters.
Reduction: Alcohols, reduced sulfonates.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Sodium piperazinoethyl linoleate ethylsulfonate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its skin-protecting properties and potential use in topical formulations.
Industry: Utilized in cosmetics and personal care products for its moisturizing and protective effects.
Mechanism of Action
The mechanism of action of sodium piperazinoethyl linoleate ethylsulfonate involves its interaction with the skin’s lipid barrier. The compound’s amphiphilic nature allows it to integrate into the lipid matrix, enhancing skin hydration and protection. The piperazine ring may also interact with cellular receptors, contributing to its protective effects .
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar emulsifying properties.
Sodium stearoyl lactylate: Used in food and cosmetics for its emulsifying and moisturizing properties.
Sodium cocoyl isethionate: A mild surfactant used in personal care products.
Uniqueness
Sodium piperazinoethyl linoleate ethylsulfonate is unique due to its combination of a piperazine ring and linoleate ester, which provides both emulsifying and skin-protecting properties. This dual functionality makes it particularly valuable in skincare formulations .
Properties
CAS No. |
457064-49-2 |
|---|---|
Molecular Formula |
C26H47N2NaO5S |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
sodium;2-[4-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/C26H48N2O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)33-24-22-27-18-20-28(21-19-27)23-25-34(30,31)32;/h6-7,9-10H,2-5,8,11-25H2,1H3,(H,30,31,32);/q;+1/p-1/b7-6-,10-9-; |
InChI Key |
FAWYDUXUUSHZHQ-NBTZWHCOSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
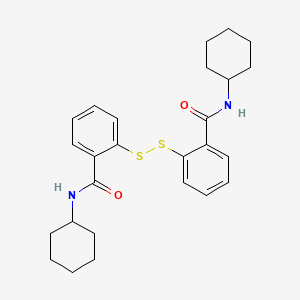
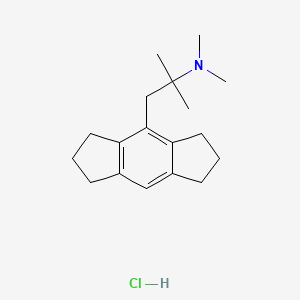
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)

